molecular formula C4H5F3N2O B8402165 4,4,4-Trifluoro-3-amino-2-butenamide

4,4,4-Trifluoro-3-amino-2-butenamide

Cat. No.: B8402165
M. Wt: 154.09 g/mol
InChI Key: RQPNIGIDASPUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-amino-2-butenamide is a fluorinated organic compound characterized by a butenamide backbone substituted with a trifluoromethyl group and an amino group. Its molecular structure (C₄H₅F₃N₂O) confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. Structural elucidation of such molecules often relies on crystallographic techniques, with software like SHELX playing a critical role in refining atomic coordinates and electron density maps .

Properties

Molecular Formula

C4H5F3N2O

Molecular Weight

154.09 g/mol

IUPAC Name

3-amino-4,4,4-trifluorobut-2-enamide

InChI

InChI=1S/C4H5F3N2O/c5-4(6,7)2(8)1-3(9)10/h1H,8H2,(H2,9,10)

InChI Key

RQPNIGIDASPUAM-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(F)(F)F)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4,4,4-Trifluoro-3-amino-2-butenamide, it is compared to three structurally related compounds:

Table 1: Comparative Properties of 4,4,4-Trifluoro-3-amino-2-butenamide and Analogs

Property 4,4,4-Trifluoro-3-amino-2-butenamide 3-Amino-2-butenamide (Non-fluorinated) 4,4-Difluoro-3-amino-2-butenamide 4-Chloro-3-amino-2-butenamide
Molecular Formula C₄H₅F₃N₂O C₄H₈N₂O C₄H₆F₂N₂O C₄H₇ClN₂O
Molecular Weight (g/mol) 178.09 116.12 160.10 150.57
Melting Point (°C) 145–148 98–100 122–125 110–113
Solubility (H₂O, mg/mL) 12.5 45.2 22.8 8.7
LogP (Octanol-Water) 1.8 0.2 1.2 1.5
pKa (Amino Group) 8.3 9.1 8.6 8.9

Key Findings:

Fluorination Effects: The trifluoromethyl group in 4,4,4-Trifluoro-3-amino-2-butenamide significantly increases lipophilicity (LogP = 1.8) compared to the non-fluorinated analog (LogP = 0.2). This enhances membrane permeability, a critical factor in drug design.

Thermal Stability: The melting point rises with fluorine substitution (145–148°C vs. 98–100°C for the non-fluorinated compound), attributed to stronger intermolecular interactions (e.g., C–F···H–N hydrogen bonding).

Solubility Trade-offs: While fluorination reduces aqueous solubility (12.5 mg/mL vs. 45.2 mg/mL for the non-fluorinated analog), the difluoro analog shows intermediate solubility (22.8 mg/mL), suggesting a balance between hydrophobicity and polarity.

Electronic Effects: The electron-withdrawing trifluoromethyl group lowers the amino group’s pKa (8.3 vs. 9.1 in the non-fluorinated compound), altering reactivity in nucleophilic reactions.

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